1-Ethoxy-4-(phenylazo)naphthalene
Description
1-Ethoxy-4-(phenylazo)naphthalene is an azo compound characterized by a naphthalene backbone substituted with an ethoxy group at position 1 and a phenylazo group at position 2. Azo compounds are widely studied for their applications in dyes, sensors, and photochemical systems due to their chromophoric properties. The ethoxy group enhances solubility in organic solvents, while the phenylazo moiety contributes to π-conjugation, influencing optical properties .
Properties
CAS No. |
94208-85-2 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(4-ethoxynaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C18H16N2O/c1-2-21-18-13-12-17(15-10-6-7-11-16(15)18)20-19-14-8-4-3-5-9-14/h3-13H,2H2,1H3 |
InChI Key |
DEVHJQBEBOZDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(phenylazo)naphthalene can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 1-ethoxynaphthalene under basic conditions to form 1-Ethoxy-4-(phenylazo)naphthalene.
Industrial Production Methods: While specific industrial production methods for 1-Ethoxy-4-(phenylazo)naphthalene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-(phenylazo)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of 1-Ethoxy-4-(phenylazo)naphthalene.
Scientific Research Applications
1-Ethoxy-4-(phenylazo)naphthalene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its azo linkage.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(phenylazo)naphthalene primarily involves its azo linkage (N=N). The compound can undergo reduction to release aromatic amines, which can interact with various molecular targets. The azo linkage also allows for electron delocalization, contributing to the compound’s vibrant color and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their substituent differences:
Physicochemical Properties
| Property | 1-Ethoxy-4-(phenylazo)naphthalene | 1-(Phenylazo)naphthalene | 1-(4-Hydroxyphenylazo)-2-naphthol |
|---|---|---|---|
| Solubility | Soluble in ethanol, DMSO | Low polarity solvents | Polar aprotic solvents (DMF) |
| λmax (UV/Vis) | ~500 nm (azo π→π* transition) | ~480 nm | ~520 nm (redshifted due to -OH) |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Degrades above 180°C |
| Application | Dyes, photoresponsive materials | Non-polar dye matrices | Textile dyeing, Sudan I analogue |
Functional Differences
- Optical Properties: The ethoxy group in 1-ethoxy-4-(phenylazo)naphthalene induces a bathochromic shift compared to non-ethoxy analogues (e.g., 1-phenylazonaphthalene) due to electron-donating effects .
- Metabolic Pathways : Hydroxylated analogues like 1-(4-hydroxyphenylazo)-2-naphthol are metabolized by peroxidases and P450 enzymes, whereas ethoxy-substituted derivatives may undergo O-dealkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
